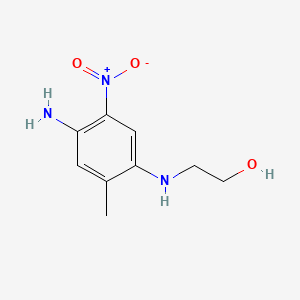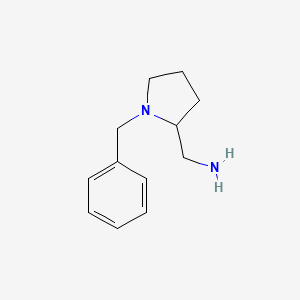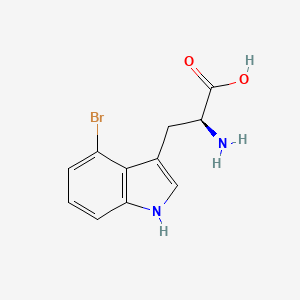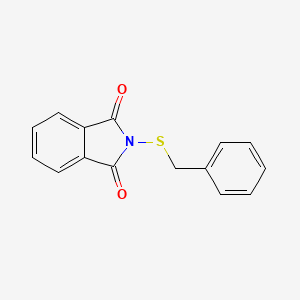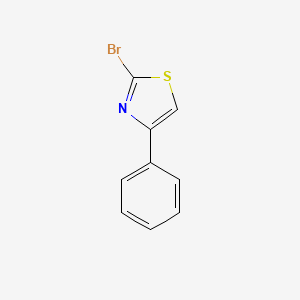
2-ブロモ-4-フェニルチアゾール
概要
説明
2-Bromo-4-phenylthiazole is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-phenylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
2-ブロモ-4-フェニルチアゾールを含むチアゾール誘導体は、その強力な抗菌作用で知られています。 これらの化合物は、さまざまな細菌や真菌病原体に対する有効性により、新しい抗菌剤の開発に使用されています . チアゾール環へのブロモとフェニルの置換は、化合物の微生物細胞壁合成またはタンパク質機能を阻害する能力を高めることができ、病原体の死に至ります。
抗がん研究
抗がん研究の分野では、2-ブロモ-4-フェニルチアゾールは、がん細胞の増殖を阻害する可能性があることから、有望視されています。 この化合物の構造により、さまざまな細胞標的に結合して、がん細胞の生存に不可欠な経路を混乱させることができます . 研究者は、健全な組織を保護しながら、がん細胞を選択的に攻撃するために使用できる標的療法におけるその使用を探求しています。
抗糖尿病作用
チアゾール部分は、多くの抗糖尿病薬に見られる共通の特徴です。 2-ブロモ-4-フェニルチアゾールは、インスリンシグナル伝達経路を調節し、細胞のグルコース取り込みを改善する能力について研究されています。 これは、血糖値をより効果的に管理するのに役立つ、糖尿病に対する新しい治療法につながる可能性があります .
アルツハイマー病に対する効果
チアゾール誘導体は、アルツハイマー病などの神経変性疾患の治療に役立つ可能性のある神経保護効果についても調査されています。 2-ブロモ-4-フェニルチアゾールは、アルツハイマー病の進行における重要な要因である、アミロイドプラークの形成を防ぐか、神経細胞を酸化ストレスから保護するのに役立つ可能性があります .
抗酸化作用
チアゾール誘導体の抗酸化能力は、さまざまな慢性疾患に関与する酸化ストレスと戦う際に、それらを貴重な存在にします。 2-ブロモ-4-フェニルチアゾールは、フリーラジカルによる損傷から細胞を保護する抗酸化療法の開発に使用できる可能性があります .
肝保護効果
肝臓の健康は、2-ブロモ-4-フェニルチアゾールが重要な用途を持つ可能性のある別の分野です。 その肝保護特性は、炎症を軽減し、肝細胞を毒素から保護することで、肝臓病の治療または予防に役立つ可能性があります .
写真感光剤
生体医薬品アプリケーション以外に、2-ブロモ-4-フェニルチアゾールは、写真感光剤としての写真分野で潜在的な用途があります。 写真フィルムや紙の感光度を高めるために、写真材料に組み込むことができます .
Safety and Hazards
2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .
作用機序
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities . This suggests that 2-Bromo-4-phenylthiazole might interact with its targets, leading to inhibition of essential biological processes in microbes and fungi.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
The compound’s solid form and molecular weight (24012) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities, suggesting that they may lead to the death of microbes and fungi .
生化学分析
Biochemical Properties
2-Bromo-4-phenylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and function. These interactions can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which are crucial for cellular processes.
Cellular Effects
The effects of 2-Bromo-4-phenylthiazole on cells are diverse and depend on the cell type and concentration used. In cancer cells, for example, it has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound can also affect gene expression, leading to the upregulation or downregulation of genes involved in cell cycle regulation and apoptosis. Additionally, 2-Bromo-4-phenylthiazole influences cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-4-phenylthiazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, 2-Bromo-4-phenylthiazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-phenylthiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-4-phenylthiazole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-phenylthiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Bromo-4-phenylthiazole is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the biosynthesis of essential metabolites, leading to a decrease in their levels. Additionally, 2-Bromo-4-phenylthiazole can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance.
Transport and Distribution
The transport and distribution of 2-Bromo-4-phenylthiazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, 2-Bromo-4-phenylthiazole may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity. The compound’s ability to accumulate in specific tissues can also impact its overall biological effects.
Subcellular Localization
The subcellular localization of 2-Bromo-4-phenylthiazole is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Bromo-4-phenylthiazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. The precise localization of 2-Bromo-4-phenylthiazole within the cell is a key determinant of its biological activity.
特性
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLTINVLOBXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432844 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57516-16-2 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57516-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
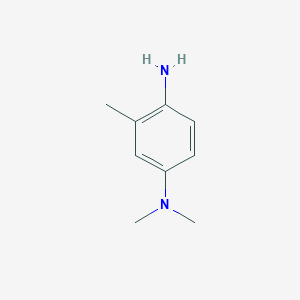
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
